molecular formula C14H12N2O2 B1213545 1,4-Dimethyl-6-nitro-9H-carbazole CAS No. 133591-38-5

1,4-Dimethyl-6-nitro-9H-carbazole

Cat. No. B1213545
CAS RN: 133591-38-5
M. Wt: 240.26 g/mol
InChI Key: OEENCKLKSYVWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1,4-Dimethyl-6-nitro-9H-carbazole" derivatives involves electrophilic substitution reactions, where key intermediates like 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester are transformed into 6-nitro derivatives using reagents such as urea nitrate in acetic acid solutions (Haider et al., 2014). This method highlights the versatility of electrophilic substitution in modifying the carbazole nucleus to introduce nitro groups, which are pivotal in further chemical modifications and applications.

Molecular Structure Analysis

The molecular structure of "1-Nitro-9H-carbazole" reveals that the nitro group is slightly tilted with respect to the carbazole moiety, indicating subtle electronic and steric influences on the compound's overall geometry. This tilt influences the compound's interaction with light and other molecules, which is crucial in its applications in materials science (Kautny & Stöger, 2013).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including electrophilic substitution, which is fundamental for synthesizing a wide range of carbazole-based compounds. The introduction of nitro groups significantly alters the compound's chemical reactivity, enabling further functionalization and application in synthesizing antitumor agents and materials for organic electronics (Haider et al., 2014).

Physical Properties Analysis

The crystallographic analysis of "1-Nitro-9H-carbazole" and its derivatives provides insight into the compound's physical properties, such as melting points, solubility, and crystallinity. These properties are crucial for the compound's application in material science and pharmaceuticals, where purity, stability, and solubility are paramount (Kautny & Stöger, 2013).

Chemical Properties Analysis

The chemical properties of "this compound" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The presence of nitro and methyl groups on the carbazole nucleus influences its electron distribution, making it a valuable intermediate in organic synthesis, especially in creating compounds with potential antitumor activity and applications in organic electronics (Haider et al., 2014).

Scientific Research Applications

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, including a nitro-derivative, have shown potential in the development of novel anti-HIV drugs. These compounds were tested in various cell lines, with one nitro-derivative displaying a particularly interesting profile as a lead candidate for anti-HIV drug development (Saturnino et al., 2018).

Antitumor Agents

Carbazole derivatives, including those synthesized from 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, have been studied for their potential as antitumor agents. These derivatives were synthesized and evaluated, indicating their potential role in cancer treatment (Haider et al., 2014).

Inhibition of Lipid Peroxidation

6-Hydroxy-1,4-dimethyl carbazole has demonstrated significant inhibitory action in several in vitro peroxidative systems. Its effectiveness is notably higher than some other compounds, suggesting its potential as an antioxidant (Malvy et al., 1980).

Cytotoxic Effect on Ovarian Cancer Cells

Derivatives of 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole have been synthesized and evaluated for their cytotoxic effect on ovarian cancer cells. These derivatives, especially one specific compound, showed inhibitory effects on cell growth, suggesting their utility in ovarian cancer treatment (Saturnino et al., 2015).

Targeted Antitumoral Agent

1,4-Dimethyl-9H-carbazole derivatives related to ellipticine, a naturally occurring alkaloid with antitumor activity, have been synthesized and evaluated as potential targeted antitumoral agents. These derivatives were designed to enhance penetration into tumor cells and block their replication (Saturnino et al., 2003).

Antimicrobial Activities

9H-Carbazole derivatives have been prepared and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Salih et al., 2016).

Antitumor Olivacine Derivatives

9-Hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives have been studied for their cytotoxicity and antitumor activity. These compounds showed high cytotoxicity and good antitumor activity in various models, indicating their potential as cancer therapeutics (Jasztold-Howorko et al., 1994).

Explosives Detection

Carbazole dendrimers have been investigated as chemosensors for the detection of explosives. These studies are significant in developing sensitive materials for explosive detection (Tang et al., 2011).

Mutagenicity Studies

Methylnitrocarbazoles and methylaminocarbazoles have been evaluated for their mutagenic potency, contributing valuable insights into the mutagenic activities of these compounds (André et al., 1997).

Mechanochromism and Emission Properties

Novel scorpion-like carbazole derivatives have been synthesized and characterized for their mechanochromic and aggregation-induced emission properties. These studies are relevant in the field of material science for the development of new functional materials (Hu et al., 2018).

Safety and Hazards

“1,4-Dimethyl-6-nitro-9H-carbazole” may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing cancer .

Future Directions

Carbazole-based compounds, such as “1,4-Dimethyl-6-nitro-9H-carbazole”, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are potential candidates for a wide range of optoelectronic applications .

properties

IUPAC Name

1,4-dimethyl-6-nitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEENCKLKSYVWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158193
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133591-38-5
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 1,4-dimethyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-6-nitro-9H-carbazole
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl-6-nitro-9H-carbazole
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyl-6-nitro-9H-carbazole
Reactant of Route 4
Reactant of Route 4
1,4-Dimethyl-6-nitro-9H-carbazole
Reactant of Route 5
1,4-Dimethyl-6-nitro-9H-carbazole
Reactant of Route 6
1,4-Dimethyl-6-nitro-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.